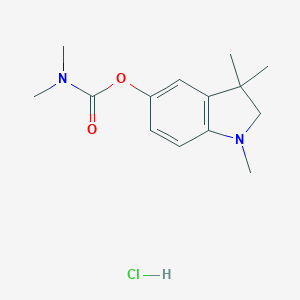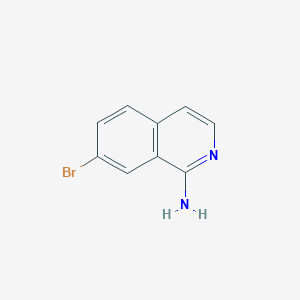
2,2-dimetil-1,3-dioxolano-4-carboxilato de potasio
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium 2,2-dimethyl-1,3-dioxolane-4-carboxylate is a chemical compound with the molecular formula C6H10KO4. It is a potassium salt of 2,2-dimethyl-1,3-dioxolane-4-carboxylic acid. This compound is known for its unique structure, which includes a dioxolane ring, making it a valuable intermediate in various chemical reactions and applications .
Aplicaciones Científicas De Investigación
Potassium 2,2-dimethyl-1,3-dioxolane-4-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It serves as a precursor for biologically active compounds.
Medicine: It is involved in the development of pharmaceuticals, particularly those targeting metabolic pathways.
Industry: It is used in the production of polymers and other industrial chemicals
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Potassium 2,2-dimethyl-1,3-dioxolane-4-carboxylate can be synthesized through the reaction of 2,2-dimethyl-1,3-dioxolane-4-carboxylic acid with potassium hydroxide. The reaction typically occurs in an aqueous medium, and the product is obtained by evaporating the solvent and recrystallizing the residue .
Industrial Production Methods
Industrial production of this compound involves the same basic reaction but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the product meets industrial standards .
Análisis De Reacciones Químicas
Types of Reactions
Potassium 2,2-dimethyl-1,3-dioxolane-4-carboxylate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylate derivatives.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the potassium ion is replaced by other cations.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various carboxylate and alcohol derivatives, which are useful intermediates in organic synthesis .
Mecanismo De Acción
The mechanism of action of potassium 2,2-dimethyl-1,3-dioxolane-4-carboxylate involves its interaction with various molecular targets. The dioxolane ring structure allows it to participate in ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can then interact with enzymes and other proteins, modulating their activity and leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
2,2-Dimethyl-1,3-dioxolane-4-methanol: Similar in structure but with a hydroxyl group instead of a carboxylate group.
2,2-Dimethyl-1,3-dioxane-4-carboxylate: Similar but with a six-membered ring instead of a five-membered dioxolane ring.
Uniqueness
Potassium 2,2-dimethyl-1,3-dioxolane-4-carboxylate is unique due to its specific ring structure and the presence of a potassium ion, which imparts distinct chemical properties and reactivity compared to its analogs .
Propiedades
IUPAC Name |
potassium;2,2-dimethyl-1,3-dioxolane-4-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O4.K/c1-6(2)9-3-4(10-6)5(7)8;/h4H,3H2,1-2H3,(H,7,8);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOISWEHAOHFWAH-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(O1)C(=O)[O-])C.[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9KO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00635533 |
Source


|
| Record name | Potassium 2,2-dimethyl-1,3-dioxolane-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00635533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83400-91-3 |
Source


|
| Record name | Potassium 2,2-dimethyl-1,3-dioxolane-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00635533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Bromofuro[3,2-c]pyridin-4(5H)-one](/img/structure/B152695.png)




![[5-Acetamido-3,4-diacetyloxy-6-[4-[[8-(carbamoyloxymethyl)-7-methoxy-12-methyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-11-yl]amino]butanoylamino]oxan-2-yl]methyl acetate](/img/structure/B152710.png)
![7-bromopyrido[3,2-d]pyrimidin-4(3H)-one](/img/structure/B152717.png)
![2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one](/img/structure/B152719.png)




